1-[4-(Benzyloxy)phenyl]ethyl decanoate
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Overview
Description
1-[4-(Benzyloxy)phenyl]ethyl decanoate is an organic compound that has gained attention in various scientific fields for its versatile chemical properties. This compound consists of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl decanoate chain. The presence of the benzyloxy group enhances the compound's reactivity, making it a valuable tool in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Benzyloxy)phenyl]ethyl decanoate can be synthesized through various routes. One common method involves the esterification of 1-[4-(Benzyloxy)phenyl]ethanol with decanoic acid using a catalyst such as sulfuric acid. This reaction typically requires refluxing the reactants in a suitable solvent like toluene under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the compound can be produced using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]ethyl decanoate undergoes a variety of chemical reactions. It can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group to a carbonyl group.
Reduction: : The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed
Oxidation: : The major product is the corresponding benzoic acid derivative.
Reduction: : Reduction typically yields 1-[4-(Benzyloxy)phenyl]ethanol.
Substitution: : Substitution reactions can yield a variety of substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[4-(Benzyloxy)phenyl]ethyl decanoate is used as a building block for synthesizing more complex molecules. Its reactive benzyloxy group allows for easy functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
Medicine
The compound is explored for its potential therapeutic applications. It can be modified to produce analogs with enhanced biological activity, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which 1-[4-(Benzyloxy)phenyl]ethyl decanoate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can undergo metabolic transformations, producing active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]ethanol
1-[4-(Methoxy)phenyl]ethyl decanoate
1-[4-(Phenoxy)phenyl]ethyl decanoate
Comparison
1-[4-(Benzyloxy)phenyl]ethyl decanoate stands out due to its unique benzyloxy group, which provides a distinct reactivity profile compared to its analogs. This allows for specific functionalization and applications that other compounds might not offer.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial chemists.
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethyl decanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-3-4-5-6-7-8-12-15-25(26)28-21(2)23-16-18-24(19-17-23)27-20-22-13-10-9-11-14-22/h9-11,13-14,16-19,21H,3-8,12,15,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNKIFVKBNHITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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